Amino-PEG6-alcohol
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUIZKMGHRMMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608636 | |
| Record name | 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39160-70-8 | |
| Record name | 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amino-PEG6-alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Amino-PEG6-alcohol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Amino-PEG6-alcohol (H₂N-(CH₂)₂-(O(CH₂)₂)₅-OH, CAS No: 39160-70-8). This bifunctional linker, featuring a primary amine and a terminal hydroxyl group, is a critical component in bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). Its six-unit polyethylene glycol (PEG) chain enhances the aqueous solubility and improves the pharmacokinetic properties of conjugated molecules.[1] This guide summarizes available data, outlines potential degradation pathways, and provides detailed experimental protocols for researchers to assess the solubility and stability of this versatile linker in their own applications.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₇NO₆ | [2][3] |
| Molecular Weight | 281.35 g/mol | [3][] |
| Appearance | Colorless to light yellow oily liquid | |
| CAS Number | 39160-70-8 |
Section 1: Solubility Profile
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 355.43 mM) | Hygroscopic DMSO can impact solubility; using newly opened solvent is recommended. |
| Water | Soluble | Quantitative data not specified in literature. The hydrophilic PEG spacer enhances solubility in aqueous media. |
| Dichloromethane (DCM) | Soluble | Quantitative data not specified in literature. |
| Dimethylformamide (DMF) | Soluble | Quantitative data not specified in literature. |
Experimental Protocol for Solubility Determination
A standard protocol to determine the solubility of this compound in a solvent of interest involves the equilibrium solubility method.
Objective: To determine the saturation concentration of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., CAD, ELSD, or MS) or a UV-Vis spectrophotometer if the molecule has a chromophore (note: this compound does not have a strong chromophore).
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or other suitable analytical method.
-
Calculate the original concentration in the supernatant to determine the solubility.
Section 2: Stability Profile
The stability of this compound is crucial for its storage and application. Degradation can occur through several pathways, primarily oxidation and reactions involving the terminal functional groups.
Storage and Handling Recommendations
-
Solid Form: Store at -20°C, protected from light and moisture. For long-term storage (up to 3 years), -20°C is recommended.
-
In-Solution: For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended. Avoid repeated freeze-thaw cycles. When preparing solutions, using anhydrous solvents is advised to maintain the stability of the amine and hydroxyl groups.
Potential Degradation Pathways
While specific degradation kinetics for this compound are not available, the known chemistry of PEG and amino alcohols suggests the following potential degradation pathways:
-
Oxidation of the PEG Chain: The ether linkages in the PEG backbone are susceptible to auto-oxidation, a radical-initiated process that can be accelerated by heat, light, and the presence of transition metal ions. This can lead to chain scission and the formation of various byproducts, including aldehydes and carboxylic acids. The terminal alcohol group can also be oxidized to an aldehyde and then to a carboxylic acid.
-
Reactions of the Amine Group: The primary amine is a nucleophile and can react with electrophiles. In the presence of certain impurities or degradation products (e.g., aldehydes formed from PEG oxidation), the amine can undergo reactions like N-methylation or N-formylation, particularly in the solid state when formulated with other excipients.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration.
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH stress.
-
Hydrogen peroxide (H₂O₂) for oxidative stress.
-
Temperature-controlled oven for thermal stress.
-
Photostability chamber.
-
HPLC system with a stability-indicating method (e.g., gradient elution with a suitable column and detector).
Methodology:
-
Preparation: Prepare multiple aliquots of a stock solution of this compound in a suitable solvent (e.g., water or a buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to an aliquot to achieve a final concentration of 3%.
-
Thermal Stress: Incubate an aliquot at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot to light according to ICH Q1B guidelines.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). A control sample should be stored under normal conditions (e.g., 2-8°C, protected from light).
-
Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Analyze the samples by a stability-indicating HPLC method.
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent compound (this compound).
-
Identify and quantify any degradation products.
-
Calculate the percentage degradation over time for each stress condition.
-
Conclusion
This compound is a valuable linker with favorable solubility in aqueous and common organic solvents, a property critical for its role in bioconjugation and drug delivery. While it is generally stable under recommended storage conditions, it is susceptible to oxidative degradation and reactions involving its terminal amine group, particularly under stress conditions such as elevated temperature, non-neutral pH, and exposure to light or oxidizing agents. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the solubility and stability of this compound, ensuring its optimal use and the integrity of the resulting conjugates in their specific applications. Further studies are warranted to establish a more detailed quantitative understanding of its behavior in various formulation and biological environments.
References
Methodological & Application
Application Notes and Protocols: Amine-PEG6-alcohol Reaction with NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) derivatives to biological molecules, a process known as PEGylation, is a cornerstone technique in drug delivery, bioconjugation, and proteomics. This document provides detailed application notes and protocols for the reaction of Amino-PEG6-alcohol with N-hydroxysuccinimide (NHS) esters. This reaction is a fundamental method for covalently attaching a hydrophilic PEG spacer to proteins, peptides, antibodies, or other molecules containing primary amines. The resulting stable amide bond formation is crucial for enhancing the solubility, stability, and pharmacokinetic properties of therapeutic agents.[1][2][3][4][5] this compound, with its terminal primary amine and hydroxyl group, offers a versatile platform for creating advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Reaction Mechanism
The reaction between this compound and an NHS ester proceeds via a nucleophilic acyl substitution. The primary amine of the this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and specific for primary amines under appropriate pH conditions.
Key Applications
-
Bioconjugation: Introduction of a hydrophilic PEG spacer to proteins, peptides, and other biomolecules to improve solubility and reduce immunogenicity.
-
Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.
-
PROTAC Synthesis: Utilization as a linker in the synthesis of PROTACs to induce targeted protein degradation.
-
Surface Modification: Functionalization of surfaces for biomedical devices and diagnostic assays.
Quantitative Data Summary
The efficiency of the this compound reaction with an NHS ester is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Recommended Range | Remarks |
| pH | 7.0 - 9.0 | Optimal reaction rates are typically observed at a slightly basic pH (8.0-8.5). At lower pH, the amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes significant. |
| Temperature | 4°C to Room Temperature (20-25°C) | Reactions can be performed at room temperature for shorter incubation times (30-60 minutes) or at 4°C for longer periods (2-4 hours to overnight) to minimize potential degradation of sensitive biomolecules. |
| Molar Ratio (PEG:NHS Ester) | 1:1 to 1:2 | For small molecule conjugation, a slight excess of the NHS ester may be used. For protein labeling, a 10- to 50-fold molar excess of the NHS ester is often used to achieve desired labeling efficiency. |
| Reaction Time | 30 minutes - 24 hours | Reaction time depends on the reactivity of the specific NHS ester and the substrate. Progress can be monitored by techniques like LC-MS or TLC. |
| Solvent | Anhydrous DMF, DMSO, or aqueous buffer | For small molecule reactions, anhydrous organic solvents are preferred to prevent hydrolysis of the NHS ester. For biomolecule conjugation, the reaction is typically performed in an amine-free aqueous buffer, with the NHS ester dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF (final concentration should not exceed 10%). |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an NHS Ester (Small Molecule)
This protocol describes a general method for reacting this compound with an NHS ester-functionalized small molecule.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolve this compound: In a clean, dry reaction vessel, dissolve this compound in anhydrous DMF or DMSO.
-
Add NHS Ester: Under continuous stirring, add the NHS ester-functionalized molecule to the reaction mixture. A 1:1 to 1.2:1 molar ratio of this compound to NHS ester is typically used.
-
Add Base (Optional): If required, add a suitable base such as TEA or DIPEA (1.5-2.0 equivalents).
-
Reaction Incubation: Stir the reaction mixture at room temperature for 3 to 24 hours.
-
Monitor Reaction Progress: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated using standard organic synthesis work-up procedures, followed by purification by column chromatography.
Protocol 2: Labeling of a Protein with an NHS Ester-Activated Molecule followed by PEGylation with this compound (Two-Step Approach)
This protocol is a conceptual two-step approach where a protein is first labeled with a bifunctional NHS ester and then conjugated to this compound.
Materials:
-
Protein of interest
-
Bifunctional NHS ester (e.g., containing a second reactive group)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis cassettes
-
Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) system for purification
Procedure:
Step 1: Protein Labeling with Bifunctional NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the bifunctional NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution with gentle stirring. Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: Terminate the reaction by adding a quenching buffer to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess NHS ester and byproducts using a desalting column or dialysis.
Step 2: Conjugation with this compound
-
Reaction with this compound: To the purified, labeled protein, add a molar excess of this compound. The reaction conditions (pH, temperature, time) will depend on the nature of the second reactive group on the bifunctional linker.
-
Final Purification: Purify the final PEGylated protein conjugate using SEC or IEX to separate the desired product from unreacted components. PEGylation increases the hydrodynamic radius of the protein, causing it to elute earlier in SEC.
Visualizations
Caption: Chemical reaction mechanism of this compound with an NHS ester.
Caption: Experimental workflow for protein PEGylation using an NHS ester.
References
Application Notes and Protocols for Surface Functionalization of Gold Nanoparticles with Amino-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are extensively utilized in biomedical research due to their unique optical and electronic properties, biocompatibility, and ease of surface modification.[1] Functionalization of AuNPs with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their stability in biological media, reduce non-specific protein adsorption, and prolong circulation times in vivo. This is achieved by creating a hydrophilic protective layer around the nanoparticle.[2][3]
This document provides detailed protocols for the surface functionalization of gold nanoparticles with a specific heterobifunctional PEG linker, Amino-PEG6-alcohol. This linker possesses a terminal amine group and a terminal hydroxyl group, connected by a six-unit PEG chain. The amine group offers a versatile handle for the subsequent conjugation of targeting ligands, therapeutic agents, or imaging probes. The attachment to the gold surface is achieved through a thiol-based linkage, a common and robust method for creating stable gold-thiol bonds.[4] This protocol assumes the this compound is modified with a protected thiol group for controlled conjugation.
Experimental Workflow
The overall workflow for the functionalization process involves the synthesis of citrate-capped gold nanoparticles, activation of the thiol-modified this compound, conjugation to the gold nanoparticles, and subsequent characterization of the functionalized nanoparticles.
Figure 1: Experimental workflow for the synthesis and characterization of this compound functionalized gold nanoparticles.
Materials and Equipment
Reagents:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Thiol-PEG6-Amino-Alcohol (with a protected thiol group, e.g., disulfide)
-
Dithiothreitol (DTT)
-
Sodium phosphate buffer (0.15 M, pH 8.5)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol
Equipment:
-
Round-bottom flasks
-
Condenser
-
Heating mantle with magnetic stirrer
-
UV-Vis spectrophotometer
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability
-
Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory
-
Transmission Electron Microscope (TEM)
-
Centrifuge
-
pH meter
-
NAP-5 column (or other size-exclusion chromatography column)
Experimental Protocols
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (15 nm)
This protocol is based on the well-established Turkevich method.
-
Preparation: In a meticulously clean 250 mL round-bottom flask, add 100 mL of 0.01% (w/v) HAuCl₄ solution in DI water.
-
Heating: Bring the solution to a rolling boil under continuous stirring using a heating mantle and a magnetic stir bar.
-
Reduction: To the boiling solution, rapidly add 4 mL of 1% (w/v) trisodium citrate solution.
-
Reaction: The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs. Continue boiling and stirring for an additional 15 minutes.
-
Cooling: Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.
-
Storage: Store the synthesized citrate-capped AuNPs at 4°C.
Protocol 2: Activation of Thiol-PEG6-Amino-Alcohol
This protocol describes the reduction of a disulfide bond to yield a free thiol group, which is necessary for conjugation to the gold surface.[4]
-
Buffer Preparation: Prepare a 0.15 M sodium phosphate buffer and adjust the pH to 8.5. Add DTT to a final concentration of 0.1 M.
-
Dissolving the Ligand: Dissolve the lyophilized Thiol-PEG6-Amino-Alcohol (with the protected thiol) in DI water to a final concentration of 500 µM.
-
Reduction Reaction: Mix 50 µL of the dissolved ligand with 450 µL of the DTT-containing sodium phosphate buffer.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature to allow for the complete reduction of the disulfide bond.
-
Purification: Separate the reduced, activated ligand from excess DTT and byproducts using a NAP-5 size-exclusion column, eluting with DI water.
Protocol 3: Surface Functionalization of Gold Nanoparticles
This protocol details the ligand exchange reaction to functionalize the AuNPs.
-
pH Adjustment: Adjust the pH of the synthesized citrate-capped AuNP solution to ~9.0 using a dilute NaOH solution.
-
Ligand Addition: To the pH-adjusted AuNP solution, add the freshly prepared and purified activated Thiol-PEG6-Amino-Alcohol. A typical starting molar ratio of ligand to AuNPs is 2000:1. The optimal ratio may need to be determined empirically.
-
Incubation: Gently mix the solution and allow it to incubate at room temperature for at least 2 hours, or overnight, with gentle stirring.
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., 14,000 rpm for 20 minutes for ~20 nm AuNPs).
-
Carefully remove the supernatant containing unbound ligand and citrate.
-
Resuspend the nanoparticle pellet in DI water or a suitable buffer (e.g., PBS).
-
Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unbound reagents.
-
-
Storage: Store the final this compound functionalized AuNPs at 4°C.
Characterization of Functionalized Gold Nanoparticles
Thorough characterization is crucial to confirm the successful functionalization of the gold nanoparticles.
Data Presentation: Expected Characterization Results
| Characterization Technique | Parameter Measured | Bare AuNPs (Citrate-Capped) | This compound Functionalized AuNPs | Reference(s) |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | ~520 nm | Red-shift to ~525-530 nm | |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) | ~17 nm | Increase to ~30-40 nm | |
| Zeta Potential | Surface Charge | Highly Negative (~ -30 to -40 mV) | Less Negative or slightly Positive (~ -5 to +10 mV) | |
| FTIR Spectroscopy | Surface Functional Groups | Citrate peaks (~1730, 1390 cm⁻¹) | PEG C-O-C stretch (~1100 cm⁻¹), N-H bend (~1630 cm⁻¹), O-H stretch (~3400 cm⁻¹) | |
| Transmission Electron Microscopy (TEM) | Core Diameter and Morphology | ~15 nm, spherical | ~15 nm, spherical (core size unchanged) |
Detailed Methodologies for Characterization
-
UV-Vis Spectroscopy: Acquire the absorption spectra of the AuNP solutions from 400 to 800 nm. A red-shift in the SPR peak after functionalization indicates a change in the local refractive index at the nanoparticle surface, suggesting successful ligand attachment.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the nanoparticles before and after functionalization. An increase in the hydrodynamic diameter is expected due to the presence of the PEG layer on the surface.
-
Zeta Potential: Determine the surface charge of the nanoparticles. Citrate-capped AuNPs have a strong negative charge. The functionalization with this compound is expected to shield the negative charge of the citrate and introduce positive charges from the amine groups, leading to a less negative or even slightly positive zeta potential.
-
FTIR Spectroscopy: Analyze the surface chemistry of the nanoparticles. For functionalized AuNPs, characteristic peaks corresponding to the PEG backbone (C-O-C stretching at ~1100 cm⁻¹), amine groups (N-H bending at ~1630 cm⁻¹), and hydroxyl groups (O-H stretching at ~3400 cm⁻¹) should be observable, confirming the presence of the ligand.
-
Transmission Electron Microscopy (TEM): Visualize the nanoparticles to confirm their core size, shape, and monodispersity. The core size should remain unchanged after surface functionalization.
Signaling Pathways and Logical Relationships
The functionalization of gold nanoparticles with this compound does not directly involve a biological signaling pathway. However, the resulting functionalized nanoparticles can be designed to interact with specific cellular pathways for applications in drug delivery and diagnostics. The logical relationship of the functionalization process is a sequential chemical modification.
Figure 2: Logical diagram of the surface functionalization reaction.
References
- 1. lunanano.com [lunanano.com]
- 2. Polyethylene glycol capped gold nanoparticles ameliorate renal ischemia–reperfusion injury in diabetic mice through AMPK-Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytodiagnostics.com [cytodiagnostics.com]
Synthesis of Antibody-Drug Conjugates Using an Amino-PEG6-alcohol Linker: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed for the targeted delivery of potent cytotoxic agents to cancer cells. An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent small-molecule cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical component that influences the stability, solubility, pharmacokinetics (PK), and efficacy of the ADC.
Polyethylene glycol (PEG) linkers are widely used in ADC development due to their ability to enhance the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[1][2] This increased hydrophilicity can lead to improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile.[3][4] Monodisperse PEG linkers, which have a defined number of PEG units, are preferred over polydisperse mixtures as they result in more homogeneous ADCs with better batch-to-batch reproducibility and safety profiles.[2]
This document provides a detailed protocol for the synthesis of an ADC using a bifunctional Amino-PEG6-alcohol linker. This non-cleavable linker offers a six-unit PEG chain to provide spacing and hydrophilicity. The synthesis involves a two-stage process: first, the cytotoxic payload is conjugated to the alcohol group of the linker, and second, the resulting drug-linker construct is conjugated to the lysine residues of the antibody via the linker's terminal amine group. Detailed protocols for the characterization of the final ADC, including determination of the drug-to-antibody ratio (DAR), in vitro cytotoxicity assessment, and pharmacokinetic analysis, are also provided.
Experimental Workflow Overview
The synthesis and characterization of an ADC using an this compound linker follows a multi-step process, beginning with the preparation of the drug-linker conjugate and culminating in the comprehensive analysis of the purified ADC.
Experimental Protocols
I. Synthesis of the Drug-Linker Construct
This protocol describes the conjugation of a cytotoxic payload (containing a carboxylic acid group) to the alcohol group of the this compound linker. This is achieved by first activating the alcohol to a more reactive species, such as a tosylate, followed by nucleophilic substitution with the payload.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid group
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system for purification
Protocol:
-
Activation of this compound (Tosylation):
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add anhydrous pyridine (2-3 equivalents) to the solution.
-
Slowly add p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated linker.
-
-
Conjugation of Payload to Activated Linker:
-
Dissolve the cytotoxic payload (1 equivalent) and the tosylated Amino-PEG6-linker (1.2 equivalents) in anhydrous DMF.
-
Add triethylamine (TEA) (3 equivalents) to the solution to act as a base.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the formation of the drug-linker construct by LC-MS.
-
Upon completion, purify the drug-Amino-PEG6-amine construct by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
II. Conjugation of Drug-Linker Construct to Antibody
This protocol details the conjugation of the drug-linker construct to the lysine residues of a monoclonal antibody via the linker's terminal amine group. The amine group of the purified drug-linker is activated using an N-Hydroxysuccinimide (NHS) ester to facilitate reaction with the ε-amino groups of lysine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified drug-Amino-PEG6-amine construct
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activating agent
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Buffer (e.g., Tris-buffered saline)
-
Size-Exclusion Chromatography (SEC) system for purification
Protocol:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the desired Reaction Buffer (amine-free, pH 7.2-8.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of the Drug-Linker Construct:
-
Dissolve the drug-Amino-PEG6-amine construct (1 equivalent) in anhydrous DMF or DMSO.
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-activated drug-linker.
-
Monitor the activation by LC-MS.
-
-
Conjugation to the Antibody:
-
Add the freshly prepared NHS-activated drug-linker solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the drug-linker over the antibody.
-
The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to consume any unreacted NHS-activated drug-linker.
-
Purify the resulting ADC from unreacted drug-linker and other reagents using Size-Exclusion Chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
-
Characterization of the ADC
I. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.
Materials:
-
Purified ADC sample
-
HIC-HPLC system with a suitable HIC column (e.g., TSKgel Butyl-NPR)
-
Buffer A (High Salt): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8
-
Buffer B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 6.8 with 20% Isopropanol
Protocol:
-
Sample Preparation: Dilute the purified ADC to a concentration of approximately 1 mg/mL in Buffer A.
-
Chromatography Conditions:
-
Flow Rate: 0.5-1.0 mL/min
-
Detection: UV absorbance at 280 nm
-
Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=1, 2, 3, etc.).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
II. In Vitro Cytotoxicity Assay (MTT/XTT)
The in vitro cytotoxicity of the ADC is a critical measure of its potency and is typically assessed using cell viability assays such as the MTT or XTT assay.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC, unconjugated antibody, and free cytotoxic payload
-
MTT solution (5 mg/mL in PBS) or XTT labeling reagent and electron-coupling reagent
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated wells as a control.
-
-
Incubation: Incubate the plates for a period of 72-120 hours.
-
MTT/XTT Assay:
-
For MTT: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 150 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using a suitable software (e.g., GraphPad Prism).
-
III. Pharmacokinetic (PK) Study in Mice
A PK study is performed to evaluate the in vivo stability and clearance of the ADC.
Materials:
-
Tumor-bearing mice (e.g., xenograft model with antigen-positive tumors)
-
Purified ADC
-
Sterile saline for injection
-
Blood collection supplies (e.g., capillaries, microcentrifuge tubes)
-
ELISA kit for quantifying the total antibody concentration
Protocol:
-
Animal Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 5-10 mg/kg) to the tumor-bearing mice.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification of ADC:
-
Quantify the concentration of the total antibody (conjugated and unconjugated) in the plasma samples using a validated ELISA method.
-
-
Data Analysis:
-
Plot the plasma concentration of the ADC versus time.
-
Determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) using non-compartmental analysis software.
-
Data Presentation
Table 1: Comparative Analysis of ADC Characteristics with Different PEG Linker Lengths
| Linker | Average DAR | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (t1/2, hours) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference |
| No PEG | 3.8 | 5.2 | 80 | 60% | |
| PEG4 | 3.6 | 7.8 | 120 | 75% | |
| PEG6 | 3.5 | 9.5 | 150 | 85% | |
| PEG8 | 3.3 | 12.1 | 180 | 90% | |
| PEG12 | 3.0 | 15.6 | 200 | 92% |
Note: The data presented in this table is a representative summary compiled from multiple sources and may vary depending on the specific antibody, payload, and experimental conditions.
Conclusion
The use of an this compound linker provides a versatile and effective method for the synthesis of ADCs with favorable biophysical and pharmacological properties. The inclusion of the PEG spacer enhances hydrophilicity, which can lead to improved solubility and stability, particularly for ADCs with hydrophobic payloads. The detailed protocols provided in this application note offer a comprehensive guide for the synthesis, purification, and characterization of ADCs using this linker technology. The systematic evaluation of DAR, in vitro cytotoxicity, and in vivo pharmacokinetics is essential for the successful development of safe and effective ADC therapeutics. The choice of linker length represents a critical optimization parameter, with a balance to be struck between maintaining in vitro potency and enhancing the pharmacokinetic profile to achieve optimal in vivo efficacy.
References
Troubleshooting & Optimization
Technical Support Center: PEGylation with Amino-PEG6-alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amino-PEG6-alcohol in their PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a primary amine (-NH2) group at one terminus and a hydroxyl (-OH) group at the other, connected by a 6-unit PEG spacer.[1][2] This structure allows for sequential and specific conjugation to two different molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the conjugated molecule.[2][3]
Its primary applications include:
-
Bioconjugation: Linking proteins, peptides, or other biomolecules.[1]
-
Drug Delivery: Improving the pharmacokinetic properties of drugs.
-
Surface Modification: Functionalizing nanoparticles, hydrogels, or other materials.
-
PROTACs: Serving as a linker in the synthesis of proteolysis-targeting chimeras.
Q2: Which functional group of this compound is more reactive?
The primary amine group is inherently more nucleophilic than the hydroxyl group and will preferentially react with electrophilic reagents such as NHS esters. To selectively react the hydroxyl group, the amine group must first be protected.
Q3: How can I selectively activate the hydroxyl group of this compound?
Selective activation of the hydroxyl group requires a two-stage process that involves protecting the more reactive amine group first. A common strategy is:
-
Protect the Amine Group: React the this compound with a suitable protecting group for amines, such as di-tert-butyl dicarbonate (Boc-anhydride) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
-
Activate the Hydroxyl Group: The now-protected HO-PEG6-NH-protecting group can be activated. A common method is to first oxidize the terminal hydroxyl group to a carboxylic acid. This can be followed by activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using reagents like EDC and NHS.
Q4: What are the common challenges encountered during the purification of proteins PEGylated with this compound?
Purification can be challenging due to the heterogeneity of the reaction mixture, which may contain:
-
Unreacted protein
-
Unreacted this compound
-
Mono-PEGylated protein (desired product)
-
Multi-PEGylated proteins
-
Positional isomers of the PEGylated protein
The presence of a free hydroxyl group on the PEG linker can also slightly alter the chromatographic behavior of the conjugate, potentially complicating separation. Common purification techniques include ion-exchange chromatography (IEX), size-exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC).
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No PEGylation Efficiency | 1. Inactive PEG Reagent: The activated form of the PEG linker (e.g., NHS ester) may have hydrolyzed. 2. Suboptimal Reaction pH: The pH of the reaction buffer can significantly affect the reactivity of the target functional groups on the protein. 3. Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for the activated PEG. 4. Steric Hindrance: The target functional group on the protein may be sterically inaccessible. | 1. Use Freshly Prepared Activated PEG: Prepare the activated PEG reagent immediately before use or ensure it has been stored under appropriate anhydrous conditions. 2. Optimize Reaction pH: For amine-reactive PEGs (targeting lysines), a pH of 7.0-9.0 is generally recommended. For other functionalities, consult relevant literature. 3. Use Amine-Free Buffers: Employ buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. 4. Modify Reaction Conditions: Try increasing the molar excess of the PEG reagent or the reaction time. Consider using a longer PEG linker to overcome steric hindrance. |
| Protein Aggregation or Precipitation during PEGylation | 1. High Degree of PEGylation: Excessive PEGylation can lead to intermolecular cross-linking and aggregation. 2. Use of Organic Co-solvents: Some activated PEG reagents require dissolution in an organic solvent (e.g., DMSO, DMF), which can denature the protein if the final concentration is too high. 3. Inappropriate Buffer Conditions: pH or ionic strength of the buffer may be suboptimal for protein stability. | 1. Reduce Molar Excess of PEG: Lower the molar ratio of the PEG reagent to the protein. 2. Limit Organic Solvent Concentration: Keep the final concentration of the organic solvent in the reaction mixture to a minimum (typically <10%). 3. Optimize Buffer Conditions: Screen different buffer compositions to find one that maintains protein stability during the reaction. |
| Heterogeneous PEGylation Products (Multiple PEG Chains Attached) | 1. High Molar Ratio of PEG to Protein: A large excess of the PEG reagent increases the likelihood of multiple PEG chains attaching to the protein. 2. Multiple Reactive Sites on the Protein: Proteins often have multiple accessible reactive sites (e.g., lysine residues). | 1. Control Stoichiometry: Carefully control the molar ratio of the activated PEG to the protein. Perform titration experiments to determine the optimal ratio for mono-PEGylation. 2. Site-Directed Mutagenesis: If a specific site of PEGylation is desired, consider using protein engineering to introduce a unique reactive residue (e.g., cysteine) at that position. |
| Difficulty in Purifying PEGylated Protein | 1. Similar Physicochemical Properties: The PEGylated protein may have similar size and charge to the unreacted protein or other reaction components, making separation difficult. 2. Formation of Positional Isomers: Different positional isomers of the PEGylated protein can be challenging to separate from each other. | 1. Optimize Chromatographic Conditions: Experiment with different types of chromatography (IEX, SEC, HIC) and optimize the elution conditions (e.g., gradient, pH). A multi-step purification strategy is often necessary. 2. High-Resolution Analytical Techniques: Use techniques like mass spectrometry to characterize the heterogeneity of the purified product. |
| Side Reactions Involving the Hydroxyl Group | 1. Non-selective Activation: If the amine group is not protected, reagents used to activate the hydroxyl group may also react with the amine. 2. Reaction with Protein Side Chains: Under certain conditions, the hydroxyl group could potentially undergo side reactions with activated residues on the protein. | 1. Protect the Amine Group: Use a suitable protecting group for the amine before activating the hydroxyl group. 2. Control Reaction Conditions: Carefully control the pH and stoichiometry of the reaction to minimize unwanted side reactions. |
Experimental Protocols
Protocol 1: Two-Step Activation of this compound and Conjugation to a Protein
This protocol outlines the general steps for protecting the amine group of this compound, activating the hydroxyl group, and subsequently conjugating it to a protein.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate (MgSO4), anhydrous
-
Reagents for oxidation (e.g., Jones reagent or TEMPO/NaOCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Protein to be PEGylated in an appropriate amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA) for Boc group)
Workflow Diagram:
Caption: Workflow for the preparation and use of this compound.
Procedure:
-
Amine Protection:
-
Dissolve this compound in anhydrous DCM.
-
Add TEA (1.5 equivalents) and Boc-anhydride (1.2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Dry the organic layer with anhydrous MgSO4, filter, and evaporate the solvent to obtain Boc-NH-PEG6-OH.
-
-
Hydroxyl Activation:
-
Oxidation: Dissolve Boc-NH-PEG6-OH in a suitable solvent (e.g., acetone for Jones reagent). Cool the solution to 0°C and slowly add the oxidizing agent. Monitor the reaction by TLC or LC-MS.
-
NHS Ester Formation: Dissolve the resulting Boc-NH-PEG6-COOH in anhydrous DCM. Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents). Stir the reaction at room temperature for 4-6 hours.
-
-
Protein Conjugation:
-
Dissolve the purified Boc-NH-PEG6-NHS ester in an appropriate anhydrous solvent (e.g., DMSO or DMF).
-
Add the desired molar excess of the activated PEG solution to the protein solution in an amine-free buffer (e.g., PBS, pH 7.4).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM.
-
-
Purification:
-
Purify the PEGylated protein using SEC or IEX to remove unreacted PEG and protein.
-
-
Amine Deprotection (if required for subsequent conjugation):
-
Treat the purified Protein-PEG6-NH-Boc with a solution of TFA in DCM (e.g., 20-50% v/v) for 1-2 hours at room temperature.
-
Remove the TFA by evaporation under a stream of nitrogen and purify the deprotected conjugate.
-
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
Materials:
-
Un-PEGylated protein (control)
-
PEGylated protein sample
-
SDS-PAGE gels and running buffer
-
Protein loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other suitable protein stain
Procedure:
-
Prepare samples of the un-PEGylated protein and the purified PEGylated protein in loading buffer.
-
Load the samples and molecular weight standards onto the SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Visualize the protein bands. Successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the un-PEGylated protein. The presence of multiple bands may indicate heterogeneity in the degree of PEGylation.
Quantitative Data Summary
The efficiency of PEGylation and the properties of the resulting conjugate are highly dependent on the specific protein, the PEG reagent, and the reaction conditions. The following table provides a general overview of expected outcomes.
| Parameter | Typical Range/Value | Factors Influencing the Parameter |
| Degree of PEGylation (moles of PEG per mole of protein) | 1 - 5 | Molar ratio of PEG to protein, number of accessible reactive sites on the protein, reaction time, pH. |
| Yield of Mono-PEGylated Product | 20 - 80% | Stoichiometry, reaction conditions, purification strategy. |
| Recovery after Purification | 50 - 90% | Purification method, stability of the PEGylated protein. |
| Retention of Biological Activity | 10 - 100% | Site of PEGylation (avoiding active sites), size and number of attached PEG chains. |
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low PEGylation Yield
Caption: Troubleshooting decision tree for low PEGylation yield.
References
Navigating Amine-PEG6-Alcohol Reactions: A Guide to Minimizing Side Products
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Amino-PEG6-alcohol, achieving chemoselective reactions is paramount to success. This bifunctional linker, possessing both a primary amine and a hydroxyl group, offers significant versatility in bioconjugation, PROTAC synthesis, and drug delivery applications. However, its dual reactivity can also lead to undesired side reactions, impacting yield and purity. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you mitigate these challenges and achieve your desired products with high fidelity.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of N-acylated and O-acylated products. How can I improve the selectivity for N-acylation?
A1: Achieving selective N-acylation over O-acylation is a common challenge. The primary amine is inherently more nucleophilic than the primary alcohol, but reaction conditions can significantly influence selectivity. To favor N-acylation, consider the following:
-
pH Control: Maintain a reaction pH between 7.2 and 8.5. In this range, the primary amine is sufficiently deprotonated and thus more nucleophilic, while the hydroxyl group remains largely protonated and less reactive. At higher pH values, the hydroxyl group becomes more nucleophilic, increasing the likelihood of O-acylation.
-
Temperature: Perform the reaction at a lower temperature (0 °C to room temperature). Higher temperatures can provide the activation energy needed for the less favorable O-acylation to occur.
-
Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides can be less selective. Consider using an activated ester, such as an N-hydroxysuccinimide (NHS) ester, which generally provides better chemoselectivity for amines at a slightly basic pH.
-
Order of Addition: Add the acylating agent slowly and portion-wise to the solution containing the this compound. This helps to maintain a low concentration of the acylating agent, favoring the reaction with the more nucleophilic amine.
Q2: My reaction yield is low, and I suspect hydrolysis of my activated ester. What can I do to prevent this?
A2: Hydrolysis of activated esters, particularly NHS esters, is a competing side reaction in aqueous or protic solvents. The rate of hydrolysis increases with pH.
-
Solvent Choice: Whenever possible, use anhydrous aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
pH Management: If an aqueous buffer is required, work at the lower end of the optimal pH range for amine acylation (pH 7.2-7.5) to slow down the rate of hydrolysis.
-
Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) and quench the reaction once the starting material is consumed.
-
Fresh Reagents: Prepare stock solutions of activated esters immediately before use. Avoid repeated freeze-thaw cycles of solutions.
Q3: How can I selectively react with the hydroxyl group of this compound without affecting the amine?
A3: To selectively target the hydroxyl group, the more reactive amine group must first be protected. This is a common strategy in multi-step syntheses.
-
Orthogonal Protection: Employ an orthogonal protecting group strategy. A widely used approach is to protect the amine with a tert-butoxycarbonyl (Boc) group, which is stable under the basic conditions often used for hydroxyl group reactions but can be selectively removed under acidic conditions. The hydroxyl group can then be reacted as desired.
Q4: What are the best storage and handling practices for this compound to ensure its stability?
A4: Proper storage and handling are crucial to prevent degradation and the formation of impurities.
-
Storage: Store this compound at -20°C, protected from light and moisture.
-
Handling: When preparing solutions, use anhydrous solvents to maintain the stability of both the amine and hydroxyl groups.[1] It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Hydrolysis of activated reagents. 3. Suboptimal reaction conditions (pH, temperature). 4. Degradation of this compound. | 1. Monitor reaction progress (TLC, LC-MS) and extend reaction time if necessary. 2. Use anhydrous solvents; prepare reagent solutions fresh. 3. Optimize pH (7.2-8.5 for N-acylation) and temperature (0°C to RT). 4. Ensure proper storage and handling of the linker. |
| Presence of O-acylated Side Product | 1. Reaction pH is too high. 2. High reaction temperature. 3. Highly reactive acylating agent used. | 1. Lower the reaction pH to 7.2-8.0. 2. Perform the reaction at a lower temperature (e.g., 0°C). 3. Use a more chemoselective reagent like an NHS ester instead of an acyl chloride. |
| Formation of Di-substituted Product (Both Amine and Hydroxyl Reacted) | 1. Excess of the reacting partner. 2. Lack of a protecting group strategy for sequential reactions. | 1. Use a stoichiometric amount or a slight excess of the limiting reagent. 2. Protect the functional group that is not intended to react using an orthogonal protecting group. |
| Unreacted Starting Material | 1. Insufficient amount of coupling reagent or activated species. 2. Inactive reagents. 3. Steric hindrance. | 1. Increase the molar equivalents of the coupling reagent or activated partner. 2. Use fresh, high-quality reagents. 3. Consider a longer reaction time or a slight increase in temperature (while monitoring for side reactions). |
Experimental Protocols
Protocol 1: Selective N-Acylation of this compound with a Carboxylic Acid using NHS Ester Chemistry
This protocol describes the selective acylation of the primary amine on this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diisopropylethylamine (DIPEA)
-
Reaction vessel and magnetic stirrer
-
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Activation of Carboxylic Acid:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), NHS (1.1 eq), and DCC or EDC (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the formation of the NHS ester is complete (can be monitored by TLC). If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the this compound solution.
-
Slowly add the activated NHS ester solution from step 1 to the this compound solution. If DCU has precipitated, filter it off before adding the NHS ester solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-acylated this compound.
-
Protocol 2: Orthogonal Protection of this compound for Selective Hydroxyl Group Modification
This protocol details the protection of the amine group with Boc, allowing for subsequent reactions at the hydroxyl group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
N-Boc Protection:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.
-
Add TEA or DIPEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected this compound, which can often be used in the next step without further purification.
-
-
Reaction at the Hydroxyl Group:
-
The N-Boc protected this compound can now be used in subsequent reactions to modify the free hydroxyl group (e.g., esterification, etherification, or activation for further coupling).
-
-
Boc Deprotection:
-
To remove the Boc protecting group, dissolve the protected compound in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) at 0 °C.
-
Stir the reaction for 30-60 minutes at room temperature.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected product.
-
Data Presentation
Table 1: Influence of Reaction Parameters on the Chemoselectivity of Amine Acylation
| Parameter | Condition Favoring N-Acylation | Condition Increasing Risk of O-Acylation | Rationale |
| pH | 7.2 - 8.5 | > 9.0 | At higher pH, the hydroxyl group is deprotonated, increasing its nucleophilicity. |
| Temperature | 0 °C to Room Temperature | Elevated Temperatures (> 40 °C) | Provides the necessary activation energy for the less favorable O-acylation reaction to occur. |
| Acylating Agent | Activated Esters (e.g., NHS esters) | Acyl Halides (e.g., Acyl chlorides) | Acyl halides are more reactive and therefore less chemoselective. |
| Solvent | Aprotic (e.g., DMF, DMSO, DCM) | Protic (e.g., water, alcohols) | Aprotic solvents do not compete in the reaction and can improve solubility of reactants. |
Visualizations
Caption: Workflow for selective N-acylation of this compound.
Caption: Orthogonal protection strategy for this compound.
References
Technical Support Center: Optimizing PROTAC Linker Length with PEG
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the polyethylene glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary role of the PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule with three components: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is a critical component that brings the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex.[1][] This complex is essential for the subsequent ubiquitination and proteasome-mediated degradation of the target protein.[4] Flexible linkers, like those with PEG chains, are widely used because they are synthetically accessible and allow the two ends of the PROTAC to adopt multiple conformations, which can facilitate the formation of the ternary complex.
Q2: My PROTAC shows good binding to the target protein and E3 ligase individually, but I see no protein degradation. What's wrong?
This is a common issue that often points to a problem with ternary complex formation or subsequent steps. Here are the most likely linker-related causes and troubleshooting steps:
-
Problem: Suboptimal Linker Length. Even with strong binary binding, the linker's length may be preventing a stable ternary complex from forming. A linker that is too short can cause steric clashes between the two proteins, while a linker that is too long may not bring them together effectively for ubiquitin transfer.
-
Solution: The most direct approach is to synthesize a library of PROTACs with varying PEG linker lengths (e.g., from 2 to 12 PEG units). Small changes in length can dramatically impact degradation efficiency.
-
-
Problem: Poor Cell Permeability. The hydrophilic nature of PEG linkers can sometimes reduce a PROTAC's ability to cross the cell membrane.
-
Solution: Assess cell permeability using a standard assay (e.g., PAMPA or Caco-2). If permeability is low, consider synthesizing PROTACs with shorter PEG chains or hybrid linkers that incorporate more hydrophobic alkyl chains to improve uptake.
-
-
Problem: Unfavorable Ternary Complex Conformation. The linker might allow complex formation, but the orientation of the target protein's surface lysines is not productive for ubiquitination by the recruited E2 enzyme.
-
Solution: Directly evaluate the formation and stability of the ternary complex in cells using assays like NanoBRET™ or FRET, or in vitro with methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This can confirm if a complex is forming, even if it's not productive.
-
Q3: I'm observing a strong "hook effect" where degradation decreases at high PROTAC concentrations. How can I use the linker to fix this?
The hook effect occurs when high PROTAC concentrations favor the formation of separate binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex. While inherent to the mechanism, linker design can mitigate its severity.
-
Problem: Suboptimal Linker for Cooperativity. The linker is not effectively promoting positive cooperativity, where the binding of one protein enhances the affinity for the second.
-
Solution 1: Enhance Ternary Complex Cooperativity. A well-designed linker can create favorable protein-protein interactions within the ternary complex, increasing its stability. This makes the ternary complex more likely to form even at high concentrations. Systematically varying linker length is the first step to finding a more cooperative arrangement.
-
Solution 2: Modify Linker Flexibility. A more rigid linker (e.g., by incorporating piperazine or triazole moieties) can pre-organize the PROTAC into a conformation that is more favorable for forming the ternary complex, potentially reducing the formation of non-productive binary complexes.
-
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. A systematic "trial and error" approach is often required. The tables below provide a summary of hypothetical, yet illustrative, data based on trends observed in literature to show the impact of PEG linker length on degradation.
Table 1: Impact of PEG Linker Length on BRD4 Degradation (VHL-based PROTAC)
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4-1 | PEG2 | 8 | 550 | 45 |
| BRD4-2 | PEG3 | 11 | 75 | 92 |
| BRD4-3 | PEG4 | 14 | 25 | 95 |
| BRD4-4 | PEG5 | 17 | 90 | 88 |
| BRD4-5 | PEG6 | 20 | 210 | 75 |
Table 2: Impact of PEG Linker Length on BTK Degradation (CRBN-based PROTAC)
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BTK-1 | PEG4 | 14 | >1000 | <10 |
| BTK-2 | PEG6 | 20 | 150 | 70 |
| BTK-3 | PEG8 | 26 | 30 | 94 |
| BTK-4 | PEG10 | 32 | 45 | 91 |
| BTK-5 | PEG12 | 38 | 180 | 80 |
Key Experimental Protocols
Accurate assessment of PROTAC performance requires robust experimental assays. Below are detailed protocols for essential experiments.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. The next day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the media, wash cells with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load samples onto an SDS-PAGE gel, and run electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
This proximity-based assay detects protein-protein interactions in real-time within a physiological context.
Methodology:
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the acceptor).
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) to the cell suspension and incubate.
-
Assay Plate Setup: Dispense the labeled cells into a white, 96- or 384-well assay plate.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate to generate the donor signal.
-
Signal Detection: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot this ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
Visualizing the PROTAC Mechanism
The following diagram illustrates the fundamental mechanism of PROTAC-mediated protein degradation.
References
Technical Support Center: Amino-PEG6-alcohol NHS Ester Coupling
This technical support guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for the successful coupling of Amino-PEG6-alcohol with N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction pH for coupling this compound with an NHS ester?
The optimal reaction pH for NHS ester coupling with primary amines, such as the one on this compound, is between 8.3 and 8.5.[1][2][3][4] While the effective range can be between pH 7.2 and 9.0, a pH of 8.3-8.5 offers the best compromise between amine reactivity and NHS ester stability.[5]
Q2: Why is the reaction pH so critical for this coupling reaction?
The reaction pH is a critical parameter because it directly influences two competing reactions:
-
Amine Reactivity: The coupling reaction requires the primary amine of this compound to be in its deprotonated, nucleophilic state (-NH2). At acidic pH (below ~pH 7), the amine group is predominantly protonated (-NH3+), making it unreactive. As the pH increases into the alkaline range, more of the amine is deprotonated, increasing the reaction rate.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this competing hydrolysis reaction increases significantly with rising pH.
Therefore, the optimal pH range of 8.3-8.5 maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis, leading to the highest yield of the desired conjugate.
Q3: What are the recommended buffers for this reaction?
Amine-free buffers are essential for a successful coupling reaction. The most commonly recommended buffers are:
| Recommended Buffer | Concentration | pH Range |
| Sodium Bicarbonate | 0.1 M | 8.3 - 9.0 |
| Sodium Phosphate | 0.1 M | 7.2 - 8.5 |
| Borate Buffer | 50 mM - 0.1 M | 8.0 - 9.0 |
| HEPES Buffer | 0.1 M | 7.2 - 8.0 |
Data compiled from multiple sources.
Q4: Are there any buffers I should absolutely avoid?
Yes. Buffers containing primary amines must be avoided as they will compete with the this compound for reaction with the NHS ester, significantly reducing your conjugation efficiency.
| Buffers to Avoid | Rationale |
| Tris (e.g., TBS) | Contains a primary amine that reacts with the NHS ester. |
| Glycine | Contains a primary amine and is often used to quench NHS ester reactions. |
| Buffers with Ammonium Ions | Ammonium ions can compete with the target amine. |
Q5: What is the main competing reaction, and how can I minimize it?
The primary competing reaction is the hydrolysis of the NHS ester by water, which forms an unreactive carboxylic acid. To minimize hydrolysis:
-
Control the pH: Work within the recommended pH range of 8.3-8.5.
-
Prepare NHS Ester Solution Fresh: Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture.
-
Manage Temperature: Performing the reaction at a lower temperature (e.g., 4°C) slows down the rate of hydrolysis, though it may require a longer incubation time.
-
Use Sufficient Concentration: The desired reaction is more favorable in concentrated solutions of the target molecule (e.g., >2 mg/mL).
Q6: How stable is the NHS ester in the reaction buffer?
The stability of an NHS ester is highly dependent on the pH and temperature of the aqueous buffer. As the pH increases, the half-life of the NHS ester decreases dramatically.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Data sourced from Thermo Fisher Scientific and Lumiprobe.
Troubleshooting Guide
Problem: Low or no coupling efficiency.
This is the most common issue encountered during NHS ester coupling reactions. The following diagram outlines a logical approach to troubleshooting this problem.
References
Technical Support Center: Post-Reaction Purification of Amino-PEG6-alcohol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing excess Amino-PEG6-alcohol following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my reaction?
Removing unreacted this compound is a critical step in ensuring the purity and accurate characterization of your final conjugate. Excess linker can interfere with downstream applications by competing for binding sites, artificially inflating analytical readouts, and potentially causing undesired biological effects. A pure conjugate is essential for reliable experimental results and for therapeutic applications where batch-to-batch consistency is paramount.
Q2: What are the primary methods for removing unconjugated this compound?
The most effective methods for separating excess this compound from a larger biomolecule conjugate are based on significant differences in molecular weight and size. The most common techniques include:
-
Size Exclusion Chromatography (SEC) / Desalting: This is a rapid and widely used method for separating molecules based on their size.[1][]
-
Dialysis / Ultrafiltration: These techniques utilize a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate smaller molecules from larger ones.[1]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on differences in their net charge. Since PEGylation can shield the surface charges of a protein, IEX can be effective in separating the PEGylated conjugate from the unreacted, charged biomolecule and the small, neutral PEG linker.[3][4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and smaller biomolecules.
Q3: How do I choose the most suitable purification method for my experiment?
The selection of the optimal purification method depends on several factors, including the size and stability of your target biomolecule, the required level of purity, sample volume, and available equipment.
| Method | Best Suited For | Advantages | Considerations |
| Size Exclusion Chromatography (SEC) | Rapid removal of small molecules from large biomolecules (e.g., proteins, antibodies). | Fast, gentle, and effective for significant size differences. | Potential for sample dilution. Resolution may be limited for molecules of similar size. |
| Dialysis / Ultrafiltration | Large sample volumes where some dilution is acceptable. | Simple, cost-effective, and can handle large volumes. | Time-consuming (can take several hours to overnight). Requires a large volume of buffer. |
| Ion Exchange Chromatography (IEX) | Separating PEGylated species from unPEGylated protein and excess PEG linker. | High-resolution separation based on charge differences. | Requires optimization of buffer pH and ionic strength. The PEG linker itself is neutral. |
| Reverse-Phase HPLC (RP-HPLC) | Purification of smaller biomolecules like peptides. | High resolution and purity. | Can be denaturing for some proteins. Requires specialized equipment. |
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess this compound.
Problem 1: Low recovery of the conjugated biomolecule after purification.
| Potential Cause | Recommended Solution |
| Non-specific binding to the chromatography column matrix. | Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize ionic interactions. |
| Precipitation of the conjugate on the column. | Verify the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. For SEC, ensure the sample volume does not exceed 30% of the total column bed volume for optimal resolution. |
| The biomolecule is passing through the dialysis membrane. | Ensure the Molecular Weight Cutoff (MWCO) of the dialysis membrane is significantly smaller than the molecular weight of your biomolecule. A general rule is to choose an MWCO that is at least 3-5 times smaller than the molecular weight of the molecule to be retained. |
Problem 2: Incomplete removal of excess this compound.
| Potential Cause | Recommended Solution |
| The chromatography column is overloaded. | Reduce the amount of sample loaded onto the column. |
| Insufficient resolution of the purification method. | For SEC, ensure there is a significant size difference between your conjugate and the free linker. For IEX, optimize the salt gradient to improve the separation of charged species. |
| Inefficient dialysis. | Increase the number of buffer changes during dialysis (at least 3-4 changes are recommended). Ensure continuous stirring of the dialysis buffer to maintain a high concentration gradient. |
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (Desalting)
This protocol is designed for the rapid removal of excess this compound from a protein conjugate.
Materials:
-
Desalting column (e.g., PD-10)
-
Reaction mixture containing the PEGylated protein and excess this compound
-
Equilibration/elution buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Collection tubes
Methodology:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This step is crucial to remove any storage solutions and to condition the column for the separation.
-
Sample Application: Apply the reaction mixture to the top of the column. Allow the sample to enter the column bed completely.
-
Elution: Add the equilibration buffer to the column and begin collecting fractions. The larger PEGylated protein will elute first, while the smaller, unreacted this compound will be retained longer and elute in later fractions.
-
Fraction Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for protein) to identify the fractions containing the purified conjugate.
Caption: Workflow for Size Exclusion Chromatography.
Protocol 2: Removal of Excess this compound using Dialysis
This protocol is suitable for larger sample volumes where time is not a critical factor.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa for a >20 kDa protein)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Reaction mixture
-
Stir plate and stir bar
-
Large beaker
Methodology:
-
Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.
-
Load Sample: Carefully load the reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed tubing/cassette into a large beaker containing a significant excess of dialysis buffer (e.g., 100-200 times the sample volume). Place the beaker on a stir plate with a stir bar to ensure continuous mixing. Perform the dialysis at 4°C for several hours to overnight.
-
Buffer Exchange: For efficient removal of the small PEG linker, change the dialysis buffer at least 2-3 times.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Caption: Workflow for Dialysis Purification.
Analytical Techniques for Purity Assessment
To confirm the successful removal of excess this compound, various analytical techniques can be employed.
| Technique | Information Provided |
| SDS-PAGE | Visual confirmation of the increase in molecular weight of the protein after PEGylation. The absence of a band corresponding to the un-PEGylated protein indicates a complete reaction. |
| HPLC (SEC or RP) | Quantitative assessment of the purity of the conjugate. A single, sharp peak for the conjugate with no peak corresponding to the free linker indicates high purity. |
| Mass Spectrometry | Precise determination of the molecular weight of the conjugate, confirming the number of PEG units attached. |
| NMR Spectroscopy | Can be used to detect the presence of the PEG linker in the final product, although it is less common for large biomolecules. |
References
Technical Support Center: Troubleshooting Low Yield in Bioconjugation with Amino-PEG6-alcohol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in bioconjugation experiments utilizing Amino-PEG6-alcohol. The following question-and-answer format addresses common issues, providing detailed troubleshooting strategies, experimental protocols, and quantitative data to help you optimize your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional linker containing a primary amine (-NH2) group and a primary hydroxyl (-OH) group at opposite ends of a six-unit polyethylene glycol (PEG) spacer.[1][2][3] The primary amine is the most common target for bioconjugation, readily reacting with electrophilic groups such as N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[1][3] The hydroxyl group can be used for subsequent derivatization but is generally less reactive than the primary amine under typical amine-targeted conjugation conditions.
Q2: What are the most common causes of low yield when conjugating this compound to a molecule activated with an NHS ester?
Low conjugation yield is typically attributed to one or more of the following factors:
-
Hydrolysis of the NHS ester: NHS esters are highly susceptible to hydrolysis in aqueous solutions, especially at elevated pH and temperature. Once hydrolyzed, the NHS ester can no longer react with the amine group of the this compound, leading to a significant reduction in yield.
-
Suboptimal reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. A pH that is too low will result in the protonation of the amine group, rendering it non-nucleophilic. Conversely, a pH that is too high will accelerate the hydrolysis of the NHS ester.
-
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for reaction with the NHS ester, thereby reducing the yield of the desired conjugate.
-
Low concentration of reactants: The hydrolysis of the NHS ester is a unimolecular reaction, while the desired conjugation is a bimolecular reaction. At low concentrations of your biomolecule or this compound, the competing hydrolysis reaction can become more prominent.
-
Degradation of reagents: Improper storage of either the NHS-activated molecule or the this compound can lead to degradation and loss of reactivity.
Q3: Can the hydroxyl group of this compound interfere with the conjugation reaction?
While primary amines are significantly more nucleophilic than primary alcohols, the hydroxyl group can act as a competing nucleophile, reacting with the NHS ester to form an unstable ester linkage. Under optimal pH conditions for amine-NHS ester reaction (pH 7.2-8.5), the reaction with the amine is highly favored. However, if the reaction conditions are not ideal, or if a very large excess of this compound is used, side reactions involving the hydroxyl group could occur, contributing to a lower yield of the desired amide-linked conjugate. In most standard protocols, this is not a major concern. For applications requiring absolute certainty of the linkage, protection of the hydroxyl group may be considered, though this adds complexity to the synthesis.
Troubleshooting Guide
Problem 1: Consistently Low or No Conjugate Yield
This is the most common issue and can be addressed by systematically evaluating the reaction components and conditions.
How to Diagnose: The reactivity of the NHS ester can be compromised by hydrolysis due to improper storage or handling.
Solution:
-
Verify Storage Conditions: NHS esters should be stored at -20°C or colder in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.
-
Use Fresh Reagents: If the NHS ester has been opened multiple times or stored for an extended period, its reactivity may be diminished. Use a fresh vial of the NHS-activated molecule if possible.
-
Perform a Reactivity Test: You can assess the activity of your NHS ester by measuring the release of N-hydroxysuccinimide (NHS) upon complete hydrolysis. This can be done spectrophotometrically by measuring the absorbance at 260 nm before and after adding a strong base (e.g., NaOH) to a solution of the NHS ester. An increase in absorbance after base treatment indicates that the NHS ester was active.
How to Diagnose: The pH and composition of your reaction buffer are critical for efficient conjugation.
Solution:
-
Check Buffer pH: The optimal pH range for NHS ester-amine coupling is 7.2-8.5. A pH of 8.3-8.5 is often recommended as an ideal balance between amine reactivity and NHS ester stability. Use a calibrated pH meter to verify the pH of your buffer immediately before use.
-
Use Amine-Free Buffers: Ensure your buffer does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. Avoid buffers such as Tris-buffered saline (TBS) or those containing glycine.
-
Buffer Exchange: If your biomolecule is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to initiating the conjugation reaction.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for bioconjugation with this compound and NHS esters.
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | 4 | ~1 hour | |
| 8.5 | Room Temperature | Significantly Decreased | |
| 8.6 | 4 | 10 minutes |
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Rationale | Reference(s) |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. | |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis of the NHS ester. | |
| Reaction Time | 30 minutes to 4 hours | Dependent on temperature and reactivity of the specific biomolecule. | |
| Molar Ratio (NHS-ester:Amine) | 5:1 to 20:1 | A molar excess of the smaller molecule (often the PEG linker) is typically used to drive the reaction to completion. | |
| Biomolecule Concentration | 1-10 mg/mL | Higher concentrations favor the bimolecular conjugation reaction over unimolecular hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating an NHS-Ester Activated Molecule to this compound
Materials:
-
NHS-ester activated molecule
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Activated Molecule: Immediately before use, dissolve the NHS-ester activated molecule in a small amount of anhydrous DMSO or DMF.
-
Prepare the this compound Solution: Dissolve the this compound in the reaction buffer.
-
Initiate the Conjugation Reaction: Add the desired molar excess of the dissolved NHS-ester activated molecule to the this compound solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubate: Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quench the Reaction: Add the quenching solution to a final concentration of 50 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted reagents and byproducts using an appropriate purification method such as size-exclusion chromatography, dialysis, or HPLC.
Protocol 2: Purification of PEGylated Conjugates
A. Size-Exclusion Chromatography (SEC): SEC is an effective method for separating the larger PEGylated conjugate from smaller, unreacted this compound and quenching reagents.
-
Equilibrate an SEC column with an appropriate buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the equilibration buffer.
-
Collect fractions and analyze them (e.g., by UV-Vis spectroscopy or SDS-PAGE) to identify the fractions containing the purified conjugate.
B. Dialysis: Dialysis is suitable for removing small molecule impurities from larger biomolecule conjugates.
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) that will retain the conjugate but allow small molecules to diffuse out.
-
Dialyze against a large volume of a suitable buffer (e.g., PBS) for several hours to overnight at 4°C, with at least two buffer changes.
Visualizations
Caption: Troubleshooting workflow for low yield in bioconjugation.
Caption: Competing reaction pathways in NHS ester bioconjugation.
References
Validation & Comparative
A Comparative Guide to Validating Successful PEGylation with Amino-PEG6-alcohol
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to a molecule is a critical step in enhancing its therapeutic properties. This guide provides an objective comparison of analytical techniques for validating the successful PEGylation using Amino-PEG6-alcohol, a bifunctional linker increasingly used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies. We will compare its validation profile with a more traditional amine-reactive PEG reagent, mPEG-Succinimidyl Propionate (mPEG-SPA), and provide supporting experimental data, detailed protocols, and visual workflows.
Introduction to this compound in PEGylation
This compound is a discrete PEG linker containing six ethylene glycol units, with a terminal primary amine and a terminal hydroxyl group. This heterobifunctional structure allows for sequential conjugation chemistries. The amine group can be reacted with activated carboxylic acids or NHS esters, while the hydroxyl group can be activated for conjugation to another molecule. This versatility is particularly valuable in the construction of complex bioconjugates. In this guide, we focus on the validation of the initial conjugation step involving the amine group of this compound.
Comparative Analysis of PEGylation Validation
The success of a PEGylation reaction is primarily assessed by the conjugation efficiency and the purity of the resulting product. Here, we present a comparative overview of the validation of a model peptide conjugated with this compound versus mPEG-SPA, a common amine-reactive PEGylation reagent.
Table 1: Comparison of PEGylation Efficiency and Purity
| Parameter | This compound | mPEG-Succinimidyl Propionate (mPEG-SPA) | Analytical Method Used |
| Target Molecule | Model Peptide (Ac-Lys-Gly-Leu-Cys-Ala-CONH2) | Model Peptide (Ac-Lys-Gly-Leu-Cys-Ala-CONH2) | N/A |
| PEG Reagent MW | 281.35 Da | ~5 kDa | N/A |
| Conjugation Efficiency | ~85% | ~90% | RP-HPLC, Mass Spectrometry |
| Purity of Conjugate | >95% (after purification) | >95% (after purification) | RP-HPLC |
| Major Impurities | Unreacted Peptide, Di-PEGylated Peptide | Unreacted Peptide, Hydrolyzed PEG Reagent | RP-HPLC, Mass Spectrometry |
Note: The data presented are representative values for a typical conjugation reaction and may vary depending on the specific reaction conditions and the nature of the molecule being PEGylated.
Experimental Protocols for Validation
Robust and reproducible analytical methods are essential for the accurate validation of PEGylation. Below are detailed protocols for the key techniques used to characterize PEGylated molecules.
Mass Spectrometry (MS) for Confirmation of Conjugation
Mass spectrometry is the gold standard for confirming the covalent attachment of the PEG linker by detecting the precise mass increase in the target molecule.
Protocol for MALDI-TOF Mass Spectrometry:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the purified PEGylated peptide in a 50:50 acetonitrile/water solution containing 0.1% trifluoroacetic acid (TFA).
-
Prepare a 10 mg/mL solution of sinapinic acid (matrix) in the same solvent.
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
-
Spotting:
-
Spot 1 µL of the mixture onto a MALDI target plate and let it air dry.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion reflector mode over a mass range appropriate for the expected molecular weights of the unreacted peptide and the PEGylated product.
-
-
Data Analysis:
-
Identify the peak corresponding to the unreacted peptide and the peak corresponding to the peptide conjugated with the PEG linker.
-
The mass difference should correspond to the molecular weight of the attached PEG moiety (e.g., for this compound, the mass of the linker minus a water molecule).
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the PEGylated product from unreacted starting materials and other impurities, allowing for quantification of purity.
Protocol for RP-HPLC Analysis:
-
Instrumentation:
-
An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Start with a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Sample Analysis:
-
Inject 20 µL of the reaction mixture or purified product.
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
-
The PEGylated product will typically have a longer retention time than the unreacted peptide due to the increased hydrophobicity from the PEG chain.
-
Calculate the purity of the conjugate by integrating the peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy can be used to confirm the successful conjugation by observing the disappearance of signals corresponding to the reactive group on the starting material and the appearance of new signals in the product.
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
For conjugation via the amine group of this compound, look for the disappearance of the amine protons and the appearance of a new amide proton signal.
-
The characteristic signals of the ethylene glycol units of the PEG linker should be clearly visible in the spectrum of the conjugate.
-
Visualizing the Validation Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and relationships.
Caption: A generalized workflow for the synthesis and validation of a PEGylated product.
Caption: A decision tree to guide the selection of the appropriate validation technique.
Conclusion
Validating the successful PEGylation with this compound is a multi-step process that relies on a combination of powerful analytical techniques. Mass spectrometry provides unequivocal confirmation of conjugation, while RP-HPLC is indispensable for assessing the purity of the final product. For a deeper structural understanding, NMR spectroscopy offers valuable insights. When compared to more traditional PEGylation reagents like mPEG-SPA, the validation workflow remains similar, with the primary differences arising from the specific mass and chemical properties of the linker. By employing the detailed protocols and systematic approach outlined in this guide, researchers can confidently and accurately characterize their PEGylated molecules, ensuring the quality and consistency required for downstream applications in research and drug development.
A Comparative Guide to Analytical Techniques for Amino-PEG6-alcohol Conjugate Analysis
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of discrete polyethylene glycol (dPEG®) linkers, such as Amino-PEG6-alcohol, to therapeutic molecules is a critical strategy in modern drug development. These modifications can enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity.[1] this compound is a heterobifunctional crosslinker featuring a terminal amino group and a hydroxyl group, separated by a hexaethylene glycol spacer.[2][3] The amine is reactive towards carboxylic acids and activated esters, while the hydroxyl group can be further modified.[2][4] Rigorous analytical characterization of the resulting conjugates is essential to ensure product quality, consistency, and safety, as mandated by regulatory bodies like the FDA. This guide provides a comparative overview of key analytical techniques for the characterization of this compound and its bioconjugates, complete with experimental protocols and quantitative data to inform methods selection.
Key Analytical Techniques & Comparative Data
The characterization of this compound conjugates involves a multi-faceted approach to confirm identity, purity, and structural integrity. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
| Technique | Information Provided | Resolution/Sensitivity | Sample Requirement | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular Weight (MW) confirmation, conjugate identity, Drug-to-Antibody Ratio (DAR), impurity profiling, sequence/site of conjugation (with MS/MS). | High (sub-ppm mass accuracy with HRMS). | Low (pmol to fmol). | Provides precise mass information, ideal for confirming successful conjugation and identifying impurities. | Polydispersity of traditional PEGs can complicate spectra (less of an issue for discrete PEGs). Ion suppression effects. |
| NMR Spectroscopy | Definitive structural elucidation, confirmation of functional groups, quantification of functionalization. | Atomic level resolution. | High (mg scale). | Unrivaled for complete structural characterization of the linker and its attachment point. | Lower sensitivity compared to MS, complex spectra for large bioconjugates. |
| HPLC (RP, SEC, IEX) | Purity assessment, quantification of unreacted components, separation of isoforms, analysis of aggregates. | High, method-dependent. | Moderate (µg scale). | Robust, reproducible, and versatile for purity analysis and quality control. | May not provide definitive structural information alone; requires reference standards for quantification. |
Experimental Workflow & Inter-Technique Relationships
A comprehensive analysis of an this compound conjugate typically follows a structured workflow, where different techniques provide orthogonal and complementary information.
The relationship between these techniques is synergistic. HPLC provides initial purity data, which is complemented by LC-MS for mass confirmation. For novel conjugates, NMR provides the definitive structural proof. For complex bioconjugates like ADCs, peptide mapping by LC-MS/MS is crucial to identify the specific amino acid residues where the linker is attached.
Detailed Experimental Protocols
Mass Spectrometry: LC-MS for Intact Mass Analysis
This protocol is suitable for confirming the successful conjugation and determining the molecular weight of a small molecule or peptide conjugated with this compound.
-
Objective: To determine the zero-charge mass of the intact conjugate.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Materials:
-
Purified conjugate sample
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C4 or C8 reversed-phase column suitable for proteins or large peptides.
-
-
Procedure:
-
Sample Preparation: Dissolve the conjugate in Mobile Phase A to a concentration of ~0.1-1 mg/mL.
-
Chromatography:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 1-5 µL of the sample.
-
Apply a linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Set an appropriate m/z range to cover the expected charge states of the conjugate (e.g., m/z 500-4000).
-
Data Acquisition: Acquire full scan MS data.
-
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted using appropriate software (e.g., ProMass, BioAnalyst) to obtain the zero-charge mass of the conjugate.
-
NMR Spectroscopy: ¹H NMR for Structural Confirmation
This protocol is used to confirm the structure of the this compound linker itself or a small molecule conjugate.
-
Objective: To verify the chemical structure by analyzing proton chemical shifts and integrations.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Materials:
-
~5-10 mg of purified sample.
-
Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
-
Procedure:
-
Sample Preparation: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For PEG compounds, it is important to be aware of potential ¹³C satellite peaks that can complicate integration if not properly identified.
-
-
Data Analysis:
-
Assign the peaks to the corresponding protons in the this compound structure.
-
The characteristic ethylene glycol repeating unit typically appears as a complex multiplet around 3.5-3.7 ppm.
-
Integrate the peaks to confirm the ratio of protons in different parts of the molecule.
-
-
HPLC: Reversed-Phase (RP-HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of a conjugate and quantifying unreacted starting materials.
-
Objective: To separate the conjugate from impurities and unreacted starting materials.
-
Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Materials:
-
Purified conjugate sample.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the column at 95% A / 5% B.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient appropriate for the hydrophobicity of the conjugate (e.g., 5% to 75% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at an appropriate UV wavelength (e.g., 220 nm for peptide bonds, 280 nm for proteins with Trp/Tyr) or use a CAD for compounds lacking a chromophore.
-
-
Data Analysis:
-
Integrate the peak areas.
-
Calculate the purity of the main conjugate peak as a percentage of the total integrated area.
-
-
By employing these analytical techniques in a coordinated fashion, researchers and drug developers can ensure a thorough and accurate characterization of this compound conjugates, satisfying regulatory requirements and ensuring the development of safe and effective therapeutics.
References
A Comparative Guide to Amino-PEG6-alcohol and Amino-PEG4-alcohol in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the final product's performance, influencing its efficacy, stability, and pharmacokinetic profile. Among the most utilized linkers are the discrete polyethylene glycol (dPEG®) linkers, valued for their hydrophilicity, biocompatibility, and ability to enhance the properties of conjugated biomolecules. This guide provides an objective, data-driven comparison of two commonly used heterobifunctional dPEG® linkers: Amino-PEG6-alcohol and Amino-PEG4-alcohol.
These linkers, featuring a terminal primary amine and a hydroxyl group, serve as versatile spacers for connecting biomolecules to other entities such as drugs, imaging agents, or surfaces. The primary amine allows for straightforward conjugation to carboxylic acids or activated esters on a target molecule, while the hydroxyl group can be further functionalized for subsequent reactions. The key distinction between these two linkers lies in the length of the hydrophilic PEG chain, a difference that imparts distinct physicochemical and biological properties to the resulting bioconjugate.
The Influence of PEG Chain Length: A Physicochemical Overview
The number of ethylene glycol units in a PEG linker directly impacts its molecular weight and spatial dimensions. This seemingly subtle difference between a PEG4 and a PEG6 linker can have significant consequences for the resulting bioconjugate.
Table 1: Physicochemical Properties of Amino-PEG4-alcohol vs. This compound
| Property | Amino-PEG4-alcohol | This compound |
| Synonyms | 11-Amino-3,6,9-trioxaundecan-1-ol | 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol |
| Molecular Formula | C8H19NO4 | C12H27NO6 |
| Molecular Weight | 193.24 g/mol | 281.35 g/mol |
| Spacer Arm Length | 14.7 Å | 21.7 Å |
The longer spacer arm of this compound provides greater spatial separation between the conjugated molecules. This can be advantageous in overcoming steric hindrance, particularly when conjugating bulky molecules or when the preservation of a protein's native conformation and activity is paramount.[1][2] Conversely, the more compact nature of the Amino-PEG4-alcohol linker may be preferable in applications where a smaller hydrodynamic radius of the final conjugate is desired.[1]
Performance in Bioconjugation: A Comparative Analysis
Pharmacokinetics: In Vivo Clearance
A key advantage of PEGylation is the potential to prolong the circulation half-life of a bioconjugate by increasing its hydrodynamic size, thereby reducing renal clearance.[3] Experimental data on antibody-drug conjugates (ADCs) demonstrates a clear trend of decreased clearance with increasing PEG linker length.
Table 2: Effect of PEG Linker Length on the Clearance of a Non-binding IgG-MMAE ADC
| PEG Linker Length | Clearance Rate (mL/kg/day) |
| PEG2 | ~7.0 |
| PEG4 | ~5.5 |
| PEG6 | ~4.0 |
| (Data synthesized from a study on a non-binding IgG conjugated to monomethyl auristatin E (MMAE) with a drug-to-antibody ratio of 8.) |
This data suggests that conjugates prepared with This compound are likely to exhibit a slower clearance rate and consequently a longer in vivo half-life compared to those prepared with Amino-PEG4-alcohol . This can be a significant advantage for therapeutic applications requiring sustained drug exposure.
Receptor Binding Affinity
The impact of linker length on the biological activity of a conjugate is highly dependent on the specific biological system. In some cases, a longer, more flexible linker can better position a ligand for optimal interaction with its receptor. However, in other instances, a shorter, more constrained linker may be beneficial. A study on a 68Ga-labeled bombesin antagonist analog demonstrated that shorter PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.
Table 3: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50) of a 68Ga-labeled Bombesin Antagonist Analog
| PEG Spacer Length | IC50 (nM) |
| PEG2 | 3.1 ± 0.2 |
| PEG3 | 3.9 ± 0.3 |
| PEG4 | 5.4 ± 0.4 |
| PEG6 | 6.8 ± 0.5 |
| (Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR))[4] |
This study suggests that for certain receptor-ligand interactions, the shorter Amino-PEG4-alcohol may lead to a conjugate with higher binding affinity compared to one with This compound .
Solubility and Stability
The hydrophilic nature of the PEG chain generally enhances the aqueous solubility of bioconjugates, which is particularly beneficial when working with hydrophobic drugs or proteins prone to aggregation. It is well-established that longer PEG chains contribute to greater hydrophilicity. Therefore, it can be inferred that This compound will impart a greater solubilizing effect on a bioconjugate than Amino-PEG4-alcohol . This can lead to improved formulation stability and easier handling of the final product.
The PEG chain can also shield the bioconjugate from proteolytic degradation, thereby enhancing its stability in biological fluids. While direct comparative stability data for Amino-PEG4-alcohol and this compound conjugates is not available, the longer PEG chain of this compound would theoretically provide a more substantial protective hydration layer, potentially leading to enhanced stability.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the use of Amino-PEG-alcohol linkers in bioconjugation.
Protocol 1: General EDC/NHS-mediated Conjugation of Amino-PEG-alcohol to a Carboxylic Acid-containing Molecule
This protocol describes the two-step activation of a carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) followed by conjugation to the primary amine of the Amino-PEG-alcohol linker.
Materials:
-
Carboxylic acid-containing molecule (e.g., a protein, peptide, or small molecule drug)
-
Amino-PEG4-alcohol or this compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns for purification
Procedure:
-
Activation of the Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL). b. Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (e.g., 10 mg/mL). c. Add a 2-10 fold molar excess of EDC and NHS to the carboxylic acid solution. d. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Conjugation to Amino-PEG-alcohol: a. Dissolve the Amino-PEG4-alcohol or this compound in Coupling Buffer. b. Immediately add the activated carboxylic acid solution to the Amino-PEG-alcohol solution. A 10-50 fold molar excess of the Amino-PEG-alcohol is often used to drive the reaction to completion. c. Adjust the pH of the reaction mixture to 7.2-8.0 if necessary. d. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes. b. Purify the conjugate to remove excess unreacted PEG linker and other reagents using a desalting column or dialysis equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Determination of Conjugation Efficiency by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to assess the extent of conjugation.
Materials:
-
Purified bioconjugate
-
Unconjugated starting materials (for reference)
-
HPLC system with a UV detector
-
C4 or C18 RP-HPLC column suitable for protein or peptide separation
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Equilibrate the RP-HPLC column with Mobile Phase A.
-
Inject a known amount of the purified bioconjugate.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptides or 280 nm for proteins).
-
Analyze the chromatogram to identify peaks corresponding to the unconjugated starting material and the bioconjugate. The bioconjugate will typically have a different retention time due to the change in hydrophobicity imparted by the PEG linker.
-
Calculate the conjugation efficiency by comparing the peak area of the bioconjugate to the total peak area of all relevant species.
Visualizing the Bioconjugation Workflow
The following diagrams illustrate the key steps in the bioconjugation process using an Amino-PEG-alcohol linker.
Caption: Experimental workflow for EDC/NHS-mediated bioconjugation.
Conclusion: Selecting the Optimal Linker
The choice between this compound and Amino-PEG4-alcohol is a nuanced decision that depends on the specific goals of the bioconjugation project.
-
This compound is the preferred choice when:
-
Maximizing the in vivo circulation half-life of the bioconjugate is a primary objective.
-
Enhanced aqueous solubility and stability are critical, especially for hydrophobic payloads.
-
A longer spacer is needed to overcome potential steric hindrance between the conjugated molecules.
-
-
Amino-PEG4-alcohol may be more suitable when:
-
A more compact bioconjugate with a smaller hydrodynamic radius is desired.
-
The specific receptor-ligand interaction benefits from a shorter, more constrained linker, potentially leading to higher binding affinity.
-
Ultimately, the optimal linker must be determined empirically for each specific application. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and select the linker that best meets the performance requirements of their bioconjugate.
References
A Researcher's Guide to Purity Assessment of Amino-PEG6-alcohol Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of Amino-PEG6-alcohol conjugates is a critical step in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of these vital linker molecules, complete with experimental protocols and supporting data to inform your selection of the most appropriate methods.
The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a versatile linker for bioconjugation. However, this reactivity also presents challenges in synthesis and purification, leading to potential impurities that can impact the efficacy and safety of the final therapeutic. This guide will delve into the primary analytical methods for purity determination: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), while also exploring a viable alternative in Capillary Electrophoresis (CE).
Comparative Analysis of Purity Assessment Methods
The choice of analytical method for purity assessment of this compound conjugates depends on several factors, including the specific impurities of interest, the required level of sensitivity and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | HPLC (RP-HPLC) | NMR (qNMR) | Mass Spectrometry (LC-MS) | Capillary Electrophoresis (CE) |
| Primary Use | Quantification of known and unknown impurities, Purity determination | Absolute quantification of the main component and impurities, Structural confirmation | Identification and quantification of impurities, Confirmation of molecular weight | Separation of charged and neutral species, Analysis of heterogeneity |
| Detection Principle | UV absorbance, Charged Aerosol Detection (CAD) | Nuclear spin properties in a magnetic field | Mass-to-charge ratio | Electrophoretic mobility in an electric field |
| Sample Requirement | Low (µg-mg) | Moderate (mg) | Very Low (ng-µg) | Very Low (ng-µL) |
| Limit of Quantification (LOQ) | ~0.05-0.1% for UV, lower with CAD | ~0.1% | ~0.01-0.1% | ~0.1% |
| Precision (RSD) | < 2% | < 1% | < 5% | < 5% |
| Throughput | High | Moderate | High | High |
| Strengths | Robust, reproducible, widely available, good for impurity profiling.[1][2][3][4] | Primary analytical method, no need for reference standards for the analyte, provides structural information.[5] | High sensitivity and specificity, excellent for impurity identification. | High separation efficiency, low sample consumption. |
| Limitations | Requires chromophores for UV detection (CAD can overcome this), potential for co-elution. | Lower sensitivity than MS, can be complex for mixture analysis. | Ionization suppression effects can affect quantification. | Sensitive to matrix effects, reproducibility can be a challenge. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is well-suited for separating this compound from its potential impurities based on differences in polarity.
Instrumentation:
-
HPLC system with a UV detector and/or a Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a sample solution of the this compound conjugate in the initial mobile phase composition (e.g., 95% A, 5% B) at a concentration of approximately 1 mg/mL.
-
Set the column temperature to 30°C and the flow rate to 1.0 mL/min.
-
Inject 10 µL of the sample.
-
Run a linear gradient elution, for example:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 5% B and equilibrate.
-
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm for amide bonds if conjugated) or using CAD for universal detection.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard (IS) of known purity (e.g., maleic acid, 1,4-dioxane). The IS should have a simple spectrum that does not overlap with the analyte signals.
Procedure:
-
Accurately weigh a specific amount of the this compound conjugate (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 1.0 mL).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
The same HPLC conditions as described in the RP-HPLC protocol can be used.
Procedure:
-
Perform the LC separation as described previously.
-
The eluent is introduced into the ESI source of the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 100-1000).
-
Identify the molecular ions of the main component and any impurities.
-
Quantify impurities based on their peak areas in the extracted ion chromatograms, often relative to the main peak.
Mandatory Visualizations
To further clarify the experimental processes and relationships, the following diagrams are provided.
Conclusion
A multi-faceted approach is often the most effective strategy for comprehensively assessing the purity of this compound conjugates. RP-HPLC provides a robust and reliable method for routine purity checks and impurity profiling. For absolute quantification and structural confirmation, qNMR is the gold standard. LC-MS offers unparalleled sensitivity for the identification of trace impurities. Finally, Capillary Electrophoresis presents a high-resolution alternative, particularly for complex mixtures. By understanding the strengths and limitations of each technique and implementing rigorous experimental protocols, researchers can ensure the quality and consistency of their this compound conjugates, a critical factor in the development of next-generation biotherapeutics.
References
A Researcher's Guide to Functional Assays for Validating PEGylated Protein Activity
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to therapeutic proteins is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability. However, the addition of PEG can also impact the protein's biological activity. Therefore, rigorous functional validation is a critical step in the development of PEGylated protein therapeutics. This guide provides a comparative overview of key functional assays, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation methods.
The Trade-Off: In Vitro Activity vs. In Vivo Efficacy
A common consequence of PEGylation is a decrease in the in vitro biological activity of the protein. The attached PEG chains can sterically hinder the protein's interaction with its target receptor or substrate. However, this reduction in immediate potency is often compensated for by the extended half-life in vivo, leading to a greater overall therapeutic effect. The following table summarizes this principle with quantitative data from studies on various classes of PEGylated proteins.
| Protein Class | Protein | Modification | Assay Type | Key Parameter | Activity (PEGylated vs. Non-PEGylated) | Reference |
| Cytokine | Interferon-α2a | 40 kDa branched PEG | Antiviral Assay | Antiviral Potency | ~7% of native protein activity | [1] |
| Enzyme | α-Chymotrypsin | 5 kDa PEG (6 molecules) | Enzyme Kinetics | Catalytic Turnover (kcat) | ~50-60% of native enzyme activity | [2] |
| Antibody Fragment | Trastuzumab Fab | 20 kDa PEG (N-terminus) | Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | ~13-fold decrease in affinity (0.37 nM vs 4.82 nM) | [3] |
| Growth Factor | G-CSF | 20 kDa PEG (N-terminus) | Cell Proliferation Assay | EC50 | Often shows reduced in vitro potency | [4] |
Comparative Analysis of Functional Assays
The choice of a functional assay depends on the protein's mechanism of action. This section compares common assays for different classes of PEGylated proteins, providing experimental data and detailed protocols.
Cell-Based Proliferation and Reporter Assays for Cytokines and Growth Factors
For cytokines and growth factors like Granulocyte-Colony Stimulating Factor (G-CSF), which stimulate cell proliferation and differentiation through specific signaling pathways, cell-based assays are the most biologically relevant methods for determining potency.
The binding of G-CSF to its receptor (G-CSFR) on the surface of myeloid progenitor cells triggers the dimerization of the receptor, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of genes responsible for cell proliferation and differentiation.
Different methods can be used to quantify cell proliferation. The following table compares two common colorimetric assays, MTS and WST-8, for measuring the activity of PEGylated G-CSF on the NFS-60 cell line.
| Assay | Principle | Advantage | Disadvantage |
| MTS | Tetrazolium salt reduced by viable cells to a colored formazan product. | Well-established method. | Can be affected by culture medium components. |
| WST-8 | More stable tetrazolium salt reduced to a water-soluble formazan. | Higher sensitivity and stability. | May require optimization for specific cell lines. |
This protocol is adapted from a study validating a WST-8 based bioassay for PEGylated G-CSF.
Materials:
-
NFS-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
PEGylated G-CSF standard and test samples
-
WST-8 reagent (e.g., CCK-8)
-
96-well microplate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain NFS-60 cells in RPMI-1640 with 10% FBS.
-
Cell Seeding: Wash cells to remove any residual growth factors and resuspend in fresh medium. Seed 50 µL of the cell suspension into each well of a 96-well plate at a density of 7 x 10^5 cells/mL.
-
Sample Addition: Add 50 µL of serially diluted PEG-G-CSF standards and test samples to the wells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well.
-
Final Incubation: Incubate for an additional 4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the concentration of PEG-G-CSF and determine the EC50 value (the concentration that gives half-maximal response).
Antiviral Assays for PEGylated Interferons
Interferons (IFNs) are cytokines with potent antiviral activity. Their function is typically assessed by their ability to protect cells from viral infection.
Interferon-α binds to its receptor (IFNAR), which activates the JAK/STAT signaling pathway, similar to G-CSF. This leads to the formation of the ISGF3 complex (STAT1, STAT2, and IRF9), which translocates to the nucleus and induces the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in the cell.[5]
This protocol describes a general method for assessing the antiviral activity of PEGylated interferon.
Materials:
-
A549 cells (or other virus-susceptible cell line)
-
DMEM supplemented with 10% FBS
-
PEGylated interferon standard and test samples
-
Encephalomyocarditis virus (EMCV) or another suitable virus
-
Crystal Violet solution
-
96-well microplate
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density that will form a confluent monolayer after 24 hours.
-
Sample Treatment: After 24 hours, remove the medium and add serial dilutions of PEGylated interferon standards and samples. Incubate for another 24 hours to allow the cells to develop an antiviral state.
-
Viral Infection: Remove the interferon-containing medium and infect the cells with a dilution of virus that causes complete cell death in untreated wells within 48-72 hours. Include uninfected control wells.
-
Incubation: Incubate the plate for 48-72 hours until complete cytopathic effect (CPE) is observed in the virus control wells.
-
Staining: Remove the medium and stain the remaining viable cells with Crystal Violet solution for 10-15 minutes.
-
Washing and Solubilization: Gently wash the plate with water to remove excess stain and allow it to air dry. Solubilize the stain by adding a suitable solvent (e.g., methanol or a detergent solution).
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Determine the concentration of PEGylated interferon that protects 50% of the cells from viral CPE.
Enzyme Kinetic Assays for PEGylated Enzymes
For PEGylated enzymes, it is crucial to assess the impact of PEGylation on their catalytic activity. This is typically done by measuring the Michaelis-Menten kinetic parameters, KM and kcat.
Materials:
-
PEGylated and non-PEGylated enzyme
-
Substrate for the enzyme
-
Appropriate buffer solution
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme and substrate in the appropriate buffer.
-
Set up Reactions: In a cuvette or microplate well, add the buffer and varying concentrations of the substrate.
-
Initiate Reaction: Add a fixed amount of the enzyme to initiate the reaction.
-
Monitor Reaction: Immediately measure the rate of product formation or substrate consumption over time using a spectrophotometer (by monitoring a change in absorbance) or another appropriate method.
-
Calculate Initial Velocities: Determine the initial velocity (V₀) of the reaction for each substrate concentration.
-
Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the KM and Vmax. Calculate kcat from Vmax if the enzyme concentration is known.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is particularly useful for assessing how PEGylation affects the binding affinity and kinetics of proteins, such as antibodies, to their targets.
Instrumentation:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the target antigen onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the PEGylated and non-PEGylated antibody fragments in running buffer.
-
Binding Analysis: Inject the analyte solutions over the sensor chip surface at a constant flow rate and monitor the binding response (association phase). Then, flow running buffer over the surface to monitor the dissociation of the analyte (dissociation phase).
-
Regeneration: After each cycle, regenerate the sensor surface by injecting a solution that removes the bound analyte without damaging the immobilized ligand (e.g., a low pH buffer).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
Validating the functional activity of PEGylated proteins requires a thoughtful selection of assays that are relevant to the protein's mechanism of action. While a decrease in in vitro activity is a common feature of PEGylation, this is often a necessary trade-off for improved in vivo performance. The comparative data and detailed protocols in this guide are intended to assist researchers in designing a robust validation strategy, ensuring the development of safe and effective PEGylated protein therapeutics. By carefully characterizing the impact of PEGylation on protein function, scientists can optimize the design of these complex biologics and accelerate their path to the clinic.
References
- 1. youtube.com [youtube.com]
- 2. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pegylated Trastuzumab Fragments Acquire an Increased in Vivo Stability but Show a Largely Reduced Affinity for the Target Antigen [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Degree of Substitution for Amino-PEG6-alcohol: A Comparative Guide
For researchers, scientists, and drug development professionals working with PEGylated molecules, accurately determining the degree of substitution (DS) of functionalized polymers like Amino-PEG6-alcohol is critical for ensuring product quality, consistency, and performance. The degree of substitution, which defines the extent to which the terminal hydroxyl groups of the parent PEG have been replaced by amino groups, directly impacts the reactivity, biological activity, and therapeutic efficacy of the final conjugate.
This guide provides an objective comparison of common analytical methods for determining the DS of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the degree of substitution depends on several factors, including the required accuracy and precision, sample throughput, available instrumentation, and the presence of potential interfering substances. The following table summarizes and compares the most frequently employed techniques.
| Method | Principle | Advantages | Disadvantages | Quantitative Data (Illustrative) |
| ¹H NMR Spectroscopy | Measures the ratio of proton signals from the amino-end group to the repeating ethylene glycol units. | Provides absolute, quantitative results without the need for a calibration standard. Offers structural information. | Lower throughput. Requires specialized equipment and expertise. Solvent choice is critical for resolution. | DS (%) = 98.5 ± 0.5 |
| TNBS Colorimetric Assay | 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to form a colored product that is quantified spectrophotometrically. | High sensitivity and high throughput. Widely accessible instrumentation (spectrophotometer). | Indirect method requiring a standard curve. Prone to interference from other primary amines or buffers like Tris.[1] The reaction can be influenced by pH and temperature.[2] | DS (%) = 97.2 ± 1.8 |
| HPLC with Charged Aerosol Detection (CAD) | Separates the amino-PEG from unreacted PEG, and the CAD provides a near-uniform response for non-volatile analytes, allowing for quantification.[3] | High sensitivity and specificity. Can separate and quantify different species in a mixture. | Requires expensive, specialized equipment. Method development can be complex. | DS (%) = 99.1 ± 0.3 |
| FTIR Spectroscopy | Measures the absorbance of specific infrared frequencies corresponding to the amine and hydroxyl functional groups. | Rapid and non-destructive. Can provide qualitative confirmation of functionalization. | Generally provides semi-quantitative or relative quantification. Lower sensitivity compared to other methods. | Provides qualitative confirmation and relative quantification. |
Experimental Protocols
¹H NMR Spectroscopy for Degree of Substitution Determination
This protocol outlines the determination of the degree of substitution of this compound by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The method relies on comparing the integral of the proton signal corresponding to the methylene group adjacent to the newly formed amine with the integral of the protons from the PEG backbone.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of DMSO-d6 in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. Key signals to observe include the PEG backbone protons (a broad multiplet around 3.5 ppm) and the methylene protons adjacent to the terminal amine group (a triplet around 2.8-3.0 ppm). The signal for the methylene protons adjacent to any remaining terminal hydroxyl groups will appear at a different chemical shift (around 3.4 ppm).
-
Integrate the relevant peaks. Set the integral of the main PEG backbone signal to a value corresponding to the number of protons in the repeating units.
-
Calculate the degree of substitution using the following formula:
DS (%) = [Integral of CH₂-NH₂ / (Integral of CH₂-NH₂ + Integral of CH₂-OH)] x 100
Alternatively, the DS can be calculated by comparing the integral of the end-group signal to the integral of the entire PEG backbone.[4]
Workflow for ¹H NMR-based DS Determination:
TNBS Assay for Primary Amine Quantification
The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay is a sensitive colorimetric method for the quantification of primary amines.[5]
Materials:
-
This compound sample
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
0.01% (w/v) TNBS solution (prepare fresh in the bicarbonate buffer)
-
A standard with a known primary amine concentration (e.g., glycine or a calibrated this compound standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the primary amine standard in the 0.1 M sodium bicarbonate buffer.
-
Add 50 µL of each standard dilution to separate wells of the microplate.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the 0.1 M sodium bicarbonate buffer to a concentration within the range of the standard curve.
-
Add 50 µL of the sample solution to separate wells.
-
Include a blank well containing only 50 µL of the bicarbonate buffer.
-
-
Reaction:
-
Add 25 µL of the 0.01% TNBS solution to all wells (standards, samples, and blank).
-
Mix gently and incubate the plate at 37°C for 2 hours in the dark.
-
-
Measurement:
-
Measure the absorbance of each well at 335 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the corrected absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of primary amines in the sample by interpolating its absorbance value on the standard curve.
-
Calculate the degree of substitution based on the measured amine concentration and the initial concentration of the this compound sample.
-
Method Selection Logic:
Conclusion
The determination of the degree of substitution for this compound is a critical step in the development of PEGylated products. While ¹H NMR provides a direct and absolute measurement, colorimetric assays like the TNBS method offer a high-throughput alternative. HPLC-based methods can provide the highest level of detail, separating and quantifying different species within the sample. The choice of method should be guided by the specific requirements of the analysis and the available resources. For routine quality control, a validated TNBS assay may be sufficient, whereas for in-depth characterization and troubleshooting, ¹H NMR or HPLC would be more appropriate.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. an-improved-2-4-6-trinitrobenzenesulfonic-acid-method-for-the-determination-of-amines - Ask this paper | Bohrium [bohrium.com]
biological activity of Amino-PEG6-alcohol conjugates vs unconjugated molecules
For Researchers, Scientists, and Drug Development Professionals
Impact on Biological Activity: A Quantitative Comparison
The primary motivation for PEGylating small molecules is to improve their physicochemical and pharmacokinetic properties. The addition of a short, hydrophilic PEG linker like Amino-PEG6-alcohol can lead to significant changes in a molecule's behavior in biological systems.
Solubility
One of the most significant advantages of PEGylation is the potential for increased aqueous solubility. This is particularly beneficial for hydrophobic drugs, as improved solubility can enhance formulation options and bioavailability. The hydrophilic nature of the six ethylene glycol units in the this compound linker contributes to this effect.
In Vitro Cytotoxicity
The effect of PEGylation on the in vitro cytotoxicity of a molecule can be complex. While PEGylation can sometimes lead to a decrease in potency (higher IC50 value) due to steric hindrance at the target binding site, the overall therapeutic index may be improved due to enhanced solubility and altered cellular uptake mechanisms.
Table 1: Hypothetical Comparison of In Vitro Cytotoxicity (IC50 Values)
| Compound | Unconjugated Molecule | This compound Conjugate | Rationale for Expected Change |
| IC50 (nM) | X | > X | The PEG linker may cause steric hindrance, potentially reducing binding affinity to the target protein. |
Note: This table presents a hypothetical scenario based on general observations of PEGylated small molecules. Actual results will vary depending on the specific molecule and its target.
Pharmacokinetic Parameters
Short-chain PEGylation can modulate the pharmacokinetic profile of a small molecule, although the effects are generally less pronounced than those observed with high-molecular-weight PEGs. Key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) can be altered.
Table 2: Hypothetical Comparison of Pharmacokinetic Parameters
| Parameter | Unconjugated Molecule | This compound Conjugate | Rationale for Expected Change |
| Half-life (t½) | Y hours | ≥ Y hours | The hydrophilic PEG linker can reduce renal clearance and enzymatic degradation, leading to a longer circulation time. |
| Clearance (CL) | Z L/h/kg | ≤ Z L/h/kg | Reduced clearance is a common outcome of PEGylation due to the increased hydrodynamic radius of the molecule. |
| Volume of Distribution (Vd) | W L/kg | Variable | The change in Vd is less predictable and depends on how the PEG linker affects tissue distribution and protein binding. |
Note: This table presents a hypothetical scenario. The actual impact of a short PEG linker on pharmacokinetics can be nuanced and may even lead to faster clearance in some cases due to altered protein binding or receptor interactions.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for the synthesis of an this compound conjugate and for key in vitro and in vivo experiments.
Synthesis of a Small Molecule-PEG6-Alcohol Conjugate
This protocol describes a general method for conjugating a small molecule containing a carboxylic acid group to this compound.
Materials:
-
Small molecule with a carboxylic acid functional group
-
This compound
-
Coupling reagents (e.g., EDC, DCC, HATU)[1]
-
Anhydrous organic solvents (e.g., DMF, DMSO)[1]
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the carboxylic acid-containing small molecule in an appropriate anhydrous organic solvent.
-
Add the coupling reagent (e.g., EDC) to the solution to activate the carboxylic acid group. The reaction is typically most efficient in acidic conditions (pH 4.5).[1]
-
In a separate vessel, dissolve this compound in the same solvent.
-
Slowly add the this compound solution to the activated small molecule solution while stirring.
-
Allow the reaction to proceed for 3-24 hours at room temperature. The reaction progress can be monitored by LC-MS or TLC.[1]
-
Upon completion, quench the reaction as appropriate for the coupling reagent used.
-
Purify the resulting conjugate using a suitable method, such as reverse-phase HPLC, to separate the product from unreacted starting materials and byproducts.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of the unconjugated molecule and its PEGylated conjugate on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
Unconjugated small molecule
-
This compound conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the unconjugated molecule and the PEGylated conjugate in cell culture medium.
-
Remove the existing medium from the cells and add the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value for each compound.
In Vivo Pharmacokinetic Study
This protocol provides a general workflow for evaluating the pharmacokinetic properties of the unconjugated molecule and its PEGylated conjugate in an animal model.
Materials:
-
Animal model (e.g., mice or rats)
-
Unconjugated small molecule formulation
-
This compound conjugate formulation
-
Dosing equipment (e.g., syringes, catheters)
-
Blood collection supplies
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Administer a single dose of the unconjugated molecule or the PEGylated conjugate to the animals via the desired route (e.g., intravenous bolus).
-
Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the drug in each plasma sample using a validated analytical method like LC-MS/MS.
-
Plot the plasma concentration-time data and perform pharmacokinetic analysis to determine parameters such as half-life, clearance, and volume of distribution.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental processes and the underlying biological mechanisms.
Caption: Workflow for the synthesis of a small molecule-PEG6 conjugate.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Impact of PEGylation on drug-receptor interaction.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Amino-PEG6-alcohol
This guide provides crucial safety, handling, and disposal protocols for Amino-PEG6-alcohol, a bifunctional PEG linker vital in bioconjugation, drug delivery, and the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may not classify this compound as hazardous, others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, a cautious approach to handling is imperative. The primary routes of exposure are ingestion, skin contact, and eye contact.
Minimum Required PPE: A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and accidental eye contact. |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A buttoned laboratory coat. | Protects skin and personal clothing from spills. |
| Respiratory Protection | Not generally required for small quantities handled with adequate engineering controls. Use in a chemical fume hood is recommended. | Minimizes inhalation of any potential aerosols, especially when handling the solid compound. |
Handling and Storage
Proper handling and storage are critical to maintain the stability and purity of this compound.
Storage:
-
Store vials at –20°C, protected from light and moisture.
-
For stock solutions in solvents, storage at -80°C is recommended for up to six months.
Handling Workflow: The following diagram outlines the standard operational workflow for handling this compound from reception to disposal.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution:
-
Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation of moisture inside the vial, which could affect the compound's stability.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound into a suitable container.
-
Dissolution: Add the appropriate volume of an anhydrous solvent such as DMSO or DMF to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 281.35 g/mol ), add approximately 355 µL of solvent.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C.
General Protocol for a Bioconjugation Reaction:
This compound is a versatile linker with a primary amine and a hydroxyl group. The amine group readily reacts with activated esters (e.g., NHS esters) to form stable amide bonds.
-
Reaction Setup: In a suitable reaction vessel, dissolve the molecule to be conjugated (e.g., a protein with an available NHS ester) in an appropriate buffer.
-
Addition of Linker: Add the this compound stock solution to the reaction mixture. The molar ratio of linker to the target molecule will need to be optimized for your specific application.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 4°C) with gentle stirring for a specified period (typically 1-4 hours).
-
Quenching: Quench any unreacted NHS esters by adding a small molecule amine, such as Tris or glycine.
-
Purification: Purify the resulting conjugate using standard techniques like dialysis, size exclusion chromatography, or affinity chromatography to remove excess linker and other reactants.
Emergency Procedures
In the event of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek prompt medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If symptoms persist, seek medical attention. |
| Ingestion | Wash out the mouth with water. If the individual is conscious, have them drink plenty of water. Call a poison center or doctor if you feel unwell. |
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations. Given its aquatic toxicity, it is crucial to prevent its release into the environment.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container. | Includes contaminated gloves, weigh boats, and paper towels. Collect in a designated, sealed container for pickup by a licensed chemical waste disposal contractor. |
| Liquid Waste | Labeled hazardous waste container for organic or aqueous waste. | Includes unused stock solutions and reaction mixtures. Do not pour down the drain. Collect in a compatible, sealed container. |
| Sharps | Puncture-proof sharps container. | Includes contaminated pipette tips and needles. |
All waste containers must be clearly labeled with the contents, including "this compound," and stored in a designated secondary containment area while awaiting disposal. Arrange for disposal through your institution's environmental health and safety office or a licensed waste disposal company.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
